Tnp-atp

Beschreibung

Eigenschaften

CAS-Nummer |

61368-63-6 |

|---|---|

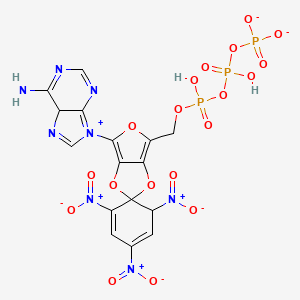

Molekularformel |

C16H12N8O19P3- |

Molekulargewicht |

713.2 g/mol |

IUPAC-Name |

[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C16H13N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,8,10,17H,3H2,(H4,31,32,33,34,35,36,37)/p-1 |

InChI-Schlüssel |

NHXFSKZBEIIARS-UHFFFAOYSA-M |

Kanonische SMILES |

C1=C(C=C(C2(C1[N+](=O)[O-])OC3=C(OC(=C3O2)[N+]4=C5C(C(=NC=N5)N)N=C4)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2',3'-O-(2,4,6-trinitro-cyclohexadienylidine)adenosine 5'-triphosphate MgTNP-ATP TNP-ATP |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Inner Workings of a Fluorescent ATP Analog: A Technical Guide to TNP-ATP

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) fluorescence, a powerful tool for probing the structure and function of ATP-binding proteins. This compound, a fluorescent analog of adenosine triphosphate, has become an indispensable molecule in various biochemical and biophysical assays due to its environmentally sensitive fluorescence properties. This guide will provide a comprehensive overview of the principles governing its fluorescence, detailed experimental protocols for its application, and a summary of its key quantitative characteristics.

The Core Mechanism: Environmental Sensitivity Dictates Fluorescence

The fluorescence of this compound is intrinsically linked to the polarity of its surrounding environment. In aqueous solutions, this compound exhibits weak fluorescence.[1] This is because the polar water molecules stabilize the excited state of the trinitrophenyl (TNP) moiety, promoting non-radiative decay pathways and thus quenching the fluorescence.

The magic happens when this compound binds to a protein. Typically, the ATP-binding pocket of a protein provides a non-polar, hydrophobic environment.[2] This sequestration from the aqueous solvent restricts the vibrational freedom of the TNP group and reduces the quenching effect of water. As a result, upon binding, there is a dramatic increase in the fluorescence quantum yield, leading to a significant enhancement of the fluorescence intensity.[1][2] This enhancement can be anywhere from 3- to 8-fold depending on the specific protein and binding conditions.[3]

Furthermore, the transition to a hydrophobic environment also induces a noticeable blue shift in the emission maximum of this compound.[4] This shift to shorter wavelengths is another key indicator of the binding event. The magnitude of this blue shift can vary, typically ranging from a few nanometers to as much as 15 nm.[4]

The following diagram illustrates the fundamental principle of this compound fluorescence:

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a valuable reference for experimental design and data interpretation.

Table 1: Spectroscopic Properties of this compound

| Property | Free this compound (in aqueous buffer) | Protein-Bound this compound | Reference(s) |

| Excitation Maximum (λex) | ~408 nm and ~470 nm | ~408 nm | [4][5] |

| Emission Maximum (λem) | ~561 nm | ~540 - 550 nm (Blue-shifted) | [4][5] |

| Molar Extinction Coefficient (ε) at 408 nm | ~26,400 M⁻¹cm⁻¹ | Varies with protein environment | [1] |

| Quantum Yield (Φ) | Very low (significantly < 0.1) | Significantly increased (e.g., 3- to 8-fold enhancement) | [2][3] |

| Fluorescence Lifetime (τ) | Not consistently reported | Not consistently reported | - |

Table 2: Environmental Factors Influencing this compound Fluorescence

| Factor | Effect on Fluorescence | Reference(s) |

| Decreasing Polarity | Increased intensity, blue shift in emission | [2] |

| Increasing Viscosity | Increased intensity, blue shift in emission | [5] |

| Decreasing pH (acidic) | Decreased absorption and fluorescence intensity | [4] |

Key Experimental Protocols

The unique fluorescent properties of this compound make it a versatile tool for various experimental applications, primarily in studying protein-nucleotide interactions. Below are detailed methodologies for two key experiments.

Determination of Binding Affinity (Kd) by Direct Titration

This protocol outlines the steps to determine the dissociation constant (Kd) of this compound for an ATP-binding protein.

Methodology:

-

Preparation of Reagents:

-

Assay Buffer: A suitable buffer maintaining protein stability and activity (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5).

-

Protein Solution: A stock solution of the purified ATP-binding protein of known concentration in the assay buffer.

-

This compound Stock Solution: A concentrated stock solution of this compound (e.g., 1 mM) in water or assay buffer, protected from light.

-

-

Experimental Setup:

-

Use a fluorometer equipped with a thermostatted cuvette holder.

-

Set the excitation wavelength to 408 nm and the emission wavelength to the expected maximum for the bound form (e.g., 545 nm). Set appropriate slit widths to optimize the signal-to-noise ratio.

-

-

Titration Procedure:

-

To a cuvette containing a fixed concentration of the protein (e.g., 1 µM) in the assay buffer, make successive additions of small aliquots of the this compound stock solution.

-

After each addition, allow the system to equilibrate (typically a few minutes) and record the fluorescence intensity.

-

Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the protein's binding sites.

-

A control titration of this compound into the assay buffer without the protein should be performed to correct for the fluorescence of free this compound.

-

-

Data Analysis:

-

Subtract the fluorescence of free this compound from the corresponding data points of the protein titration.

-

Plot the change in fluorescence intensity (ΔF) as a function of the total this compound concentration.

-

Fit the resulting saturation binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the Kd.

-

The workflow for this experiment is visualized below:

Competitive Binding Assay for Inhibitor Screening

This protocol is designed to screen for and characterize inhibitors that compete with ATP for the same binding site on a protein.

Methodology:

-

Preparation of Reagents:

-

Assay Buffer, Protein, and this compound solutions: Prepared as described in the binding affinity protocol.

-

Inhibitor Stock Solutions: A series of concentrated stock solutions of the potential inhibitor at various concentrations.

-

-

Experimental Setup:

-

The fluorometer is set up as described previously.

-

-

Assay Procedure:

-

Prepare a series of reaction mixtures, each containing a fixed concentration of the protein and this compound (ideally at a concentration close to its Kd for the protein).

-

To each reaction mixture, add a different concentration of the inhibitor. Include a control with no inhibitor.

-

Incubate the mixtures to allow them to reach equilibrium.

-

Measure the fluorescence intensity of each sample.

-

-

Data Analysis:

-

A decrease in fluorescence intensity in the presence of the inhibitor indicates displacement of this compound from the protein's binding site.

-

Plot the fluorescence intensity as a function of the inhibitor concentration.

-

Fit the data to a competitive binding model to determine the inhibitor's IC₅₀ (the concentration at which it inhibits 50% of this compound binding) and subsequently calculate its inhibition constant (Ki).

-

The logical flow of a competitive binding assay is depicted in the following diagram:

Conclusion

This compound stands as a powerful and versatile fluorescent probe for the study of ATP-binding proteins. Its utility stems from the profound and predictable changes in its fluorescence properties upon binding to the hydrophobic active sites of these proteins. By understanding the core mechanism of its fluorescence and employing well-defined experimental protocols, researchers can effectively utilize this compound to elucidate the intricacies of protein-nucleotide interactions, screen for novel inhibitors, and advance our understanding of the fundamental processes of life. This guide provides the foundational knowledge and practical methodologies to empower scientists in their pursuit of new discoveries in drug development and biomedical research.

References

- 1. This compound, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]

- 2. Fluorescence properties of 2' (or 3')-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate and its use in the study of binding to heavy meromyosin ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorbance and fluorescence properties of 2'(3')-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate bound to coupled and uncoupled Ca2+-ATPase of skeletal muscle sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

The Insider's Guide to TNP-ATP: A Fluorescent Probe for Unraveling ATP Binding Sites

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the universal energy currency of the cell, fueling a vast array of biochemical processes. The proteins that bind and hydrolyze ATP—including kinases, ATPases, and motor proteins—are central to cellular signaling, metabolism, and motility. Consequently, these proteins are critical targets for therapeutic intervention. Understanding the kinetics and affinity of ATP binding is paramount for both basic research and drug discovery. 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of ATP that has served as an invaluable tool for probing the intricacies of ATP-protein interactions for over five decades.[1]

This technical guide provides an in-depth overview of this compound, its properties, and its application as a fluorescent probe. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful tool in their experimental workflows. We will delve into the mechanism of its fluorescence, provide detailed experimental protocols, present quantitative binding data for a range of proteins, and visualize key concepts and pathways.

The this compound Probe: Properties and Mechanism of Action

This compound is synthesized by attaching a 2,4,6-trinitrophenol (TNP) group to the ribose moiety of the ATP molecule.[1] This modification confers fluorescent properties to the otherwise non-fluorescent ATP, while generally preserving its ability to bind to ATP-binding sites on proteins.[1]

In an aqueous solution, this compound exhibits weak fluorescence. However, upon binding to the often hydrophobic environment of an ATP-binding pocket within a protein, a significant enhancement in its fluorescence intensity is observed.[2] This phenomenon is accompanied by a "blue shift," a shift in the emission maximum to a shorter wavelength.[1][2] These spectral changes are the cornerstone of its utility as a probe, providing a direct readout of binding events.

The key spectral properties of this compound are summarized in the table below:

| Property | Value | Reference |

| Excitation Maxima (λex) | 408 nm and 470 nm | [1] |

| Emission Maximum (λem) in water | ~561 nm | [1] |

| Emission Maximum (λem) when protein-bound | Typically blue-shifted (e.g., ~540-550 nm) | [3] |

The mechanism behind this fluorescence enhancement is attributed to the change in the microenvironment of the TNP group. When sequestered from the polar aqueous solvent and placed into a more nonpolar, hydrophobic protein pocket, the excited state of the TNP fluorophore is stabilized, leading to a higher quantum yield of fluorescence.

It is crucial to note that the TNP moiety can sometimes influence the binding affinity, often resulting in a tighter interaction than that of unmodified ATP.[1] This is an important consideration when interpreting quantitative data and is often addressed through competition assays with ATP.

Quantitative Analysis of Protein-TNP-ATP Interactions

This compound has been instrumental in determining the dissociation constants (Kd) for a wide array of ATP-binding proteins. The following tables summarize the reported Kd values for this compound and, where available, for ATP with various classes of proteins. This comparative data highlights the often higher affinity of this compound.

Table 1: Dissociation Constants (Kd) for Kinases

| Protein | Organism | Kd (this compound) (µM) | Kd (ATP) (µM) | Reference |

| CheA (Histidine Kinase) | E. coli | < 0.01 | ~260 | [1][4] |

| CASK (CaM-kinase) | Human | 1 | - | [4] |

| Mevalonate Diphosphate Decarboxylase | Human | - | - | [1] |

| Hexokinase | Yeast | - | - | [1] |

Table 2: Dissociation Constants (Kd) for ATPases and ABC Transporters

| Protein | Organism | Kd (this compound) (µM) | Kd (ATP) (µM) | Reference |

| Ca2+-ATPase | Rabbit | 0.1 - 0.2 | ~10 | |

| Na+, K+-ATPase | - | - | - | |

| Selenophosphate Synthetase | Bacterial | - | - | [1] |

| Candida Drug Resistance 1 Protein (Cdr1p) | C. albicans | - | 75 - 100 | [1] |

| Cryptosporidium parvum ABC Transporter 4 (CpABC4) | C. parvum | - | 75 - 100 | [1] |

| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) NBD1 | Human | - | - | [1] |

| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) NBD2 | Human | - | - | [1] |

| KATP Channel (Kir6.2/SUR1) | Human | - | - |

Table 3: Dissociation Constants (Kd) for Motor Proteins

| Protein | Organism/Source | Kd (this compound/TNP-ADP) (µM) | Kd (ATP) (µM) | Reference |

| Myosin (Heavy Meromyosin) | - | 0.8 (TNP-ADP) | - | [5] |

| Myosin (S1 fragment) | Skeletal Muscle | - | - | [5] |

| Kinesin | - | - | - |

Experimental Protocols

Detailed and robust experimental design is critical for obtaining reliable data with this compound. Below are methodologies for key experiments.

Fluorescence Titration Assay for Determining Binding Affinity (Kd)

This protocol is used to determine the dissociation constant of this compound for a target protein by measuring the increase in fluorescence upon binding.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.2)

-

This compound stock solution (e.g., 1 mM in water, pH 7.0)

-

Reaction buffer

-

Spectrofluorometer with excitation and emission monochromators

-

Cuvette or microplate

Methodology:

-

Instrument Setup: Set the spectrofluorometer to an excitation wavelength of 410 nm and record the emission spectrum from 500 nm to 600 nm.

-

Sample Preparation: In a cuvette, add a known concentration of the purified protein (e.g., 1-5 µM) in the reaction buffer.

-

Titration: Add increasing concentrations of this compound to the protein solution. After each addition, gently mix and allow the system to equilibrate (the binding is often instantaneous).[3]

-

Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of this compound.

-

Data Analysis:

-

Determine the peak fluorescence intensity at the emission maximum (e.g., 540 nm).

-

Correct for any background fluorescence from this compound in buffer alone.

-

Plot the change in fluorescence intensity as a function of the this compound concentration.

-

Fit the resulting saturation curve to a one-site binding equation (e.g., using GraphPad Prism or similar software) to determine the Kd. The equation is: Y = Bmax*X / (Kd + X), where Y is the background-subtracted fluorescence, X is the this compound concentration, and Bmax is the maximum fluorescence at saturation.[3]

-

Competition Assay for Determining the Affinity of Unlabeled Ligands

This assay is crucial for determining the binding affinity (Ki) of a non-fluorescent competitor, such as ATP, by measuring its ability to displace bound this compound.

Materials:

-

Purified protein of interest

-

This compound stock solution

-

Unlabeled competitor ligand (e.g., ATP) stock solution

-

Reaction buffer

-

Spectrofluorometer

Methodology:

-

Establish Binding Signal: Prepare a solution containing the protein and a concentration of this compound that gives a significant fluorescence signal (ideally at or near its Kd).

-

Titration with Competitor: Add increasing concentrations of the unlabeled competitor (e.g., ATP) to the protein-TNP-ATP complex.

-

Fluorescence Measurement: After each addition of the competitor, allow the system to reach equilibrium and record the fluorescence intensity. The fluorescence will decrease as the competitor displaces the bound this compound.

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the competitor concentration.

-

Fit the data to a competition binding equation to determine the IC50 (the concentration of competitor that displaces 50% of the bound this compound).

-

Calculate the inhibitor constant (Ki) for the unlabeled ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [this compound]/Kd of this compound).

-

Stopped-Flow Kinetics for Pre-Steady-State Analysis

Stopped-flow spectroscopy allows for the measurement of rapid kinetic events on the millisecond timescale, which is often necessary to resolve the individual steps of ATP binding and hydrolysis.[6][7]

Materials:

-

Stopped-flow spectrofluorometer

-

Syringes for protein and this compound solutions

-

Purified protein of interest

-

This compound solution

Methodology:

-

Instrument Setup: Configure the stopped-flow instrument for fluorescence detection with the appropriate excitation wavelength (410 nm) and an emission filter (e.g., a long-pass filter >500 nm).

-

Loading Syringes: Load one syringe with the protein solution and the other with the this compound solution at concentrations that will be appropriate after mixing (typically, the protein concentration will be in excess to ensure pseudo-first-order conditions for binding).

-

Rapid Mixing: The instrument rapidly injects and mixes the contents of the two syringes into an observation cell. The flow is then abruptly stopped.

-

Data Acquisition: Data acquisition is triggered as the flow stops, and the change in fluorescence intensity over time is recorded. The increase in fluorescence corresponds to the binding of this compound to the protein.

-

Data Analysis:

-

The resulting kinetic trace (fluorescence vs. time) is fitted to an appropriate exponential function (single or double exponential) to obtain the observed rate constant (kobs).

-

By performing the experiment at various this compound concentrations and plotting kobs versus [this compound], the association rate constant (kon) can be determined from the slope of the line, and the dissociation rate constant (koff) from the y-intercept.

-

Application Spotlight: P2X Receptor Signaling

This compound is not only a probe for binding affinity but also a potent antagonist for P2X receptors, a family of ATP-gated ion channels.[8] This makes it a valuable tool for dissecting the P2X signaling pathway, which is involved in processes like neurotransmission, inflammation, and pain.[8]

P2X receptors are trimeric ion channels that open upon binding extracellular ATP, leading to an influx of Na+ and Ca2+ ions and efflux of K+.[8] The subsequent increase in intracellular Ca2+ acts as a second messenger, triggering a cascade of downstream signaling events. This compound, by competitively blocking the ATP binding site, can be used to inhibit these downstream effects, thereby confirming the involvement of P2X receptors in a particular physiological response.

The diagram below illustrates a simplified P2X receptor signaling pathway and the point of inhibition by this compound.

Advantages and Limitations

Like any experimental tool, this compound has its own set of advantages and disadvantages that researchers must consider.

Advantages:

-

High Sensitivity: The significant fluorescence enhancement upon binding allows for sensitive detection of interactions, often requiring only low concentrations of protein.

-

Real-Time Monitoring: Enables the study of binding kinetics in real-time, particularly with techniques like stopped-flow.

-

Ease of Use: The assays are relatively straightforward to perform and do not require radioactive materials.[3]

-

Versatility: Applicable to a wide range of ATP-binding proteins and can be used in various assay formats (cuvette, microplate).

Limitations:

-

Altered Affinity: The TNP moiety can increase the binding affinity compared to ATP, meaning the measured Kd may not reflect the true affinity for the natural ligand.[1] Competition assays are essential to address this.

-

Potential for Non-Specific Binding: The hydrophobic TNP group may interact with other sites on a protein, leading to confounding signals.

-

Not Always a Substrate: For many enzymes, this compound is a poor substrate or a non-hydrolyzable inhibitor, which can be an advantage for binding studies but precludes its use in activity assays.

-

Environmental Sensitivity: this compound fluorescence can be sensitive to changes in pH and the presence of certain ions or detergents in the buffer, requiring careful optimization of experimental conditions.

Conclusion

This compound remains a cornerstone fluorescent probe for the study of ATP-binding proteins. Its sensitivity, ease of use, and adaptability to various experimental setups have solidified its place in the toolkit of biochemists, molecular biologists, and drug discovery scientists. By understanding its properties, employing rigorous experimental protocols, and being mindful of its limitations, researchers can leverage this compound to gain critical insights into the fundamental mechanisms of ATP binding and to screen for novel modulators of this vital class of proteins. This guide provides the foundational knowledge and practical methodologies to empower researchers to effectively apply this compound in their quest to understand and target the ATP-binding proteome.

References

- 1. A review of this compound in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence changes of a label attached near the myosin active site on nucleotide binding in rat skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stopped Flow FAQs [photophysics.com]

- 7. Use of Stopped-Flow Fluorescence and Labeled Nucleotides to Analyze the ATP Turnover Cycle of Kinesins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Development of TNP-ATP: A Technical Guide

An In-depth Exploration of a Versatile Fluorescent ATP Analog for Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an indispensable tool in biochemistry and pharmacology.[1][2] Since its initial synthesis, it has been extensively utilized to investigate the interactions of ATP with a wide array of proteins, serving as a valuable probe for determining binding affinities and kinetics.[1][3] Furthermore, this compound has been identified as a potent and selective antagonist of P2X receptors, a family of ligand-gated ion channels, making it a critical molecule in the study of purinergic signaling and the development of novel therapeutics.[4][5] This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, with a focus on its biochemical properties, experimental applications, and its role in drug discovery.

Core Concepts: Discovery and Physicochemical Properties

The journey of this compound began with the work of Hiratsuka and Uchida in 1973, who first synthesized this fluorescent ATP analog.[6] The structure of this compound was later confirmed in 1975 through infrared spectral analysis and NMR.[1] The key feature of this compound is the attachment of a 2,4,6-trinitrophenyl (TNP) group to the ribose moiety of ATP.[1] This modification imparts unique fluorescent properties to the molecule while largely preserving its ability to interact with ATP-binding proteins.[7]

In an aqueous solution, this compound exhibits weak fluorescence with an emission maximum at approximately 561 nm when excited at around 408 nm.[1][8] However, upon binding to the hydrophobic environment of a protein's ATP-binding pocket, a significant enhancement in fluorescence intensity and a blue shift in the emission maximum (typically to around 540 nm) are observed.[9][10] This environmentally sensitive fluorescence is the cornerstone of its utility in binding assays.

Data Presentation: Quantitative Analysis of this compound Interactions

The following tables summarize the quantitative data for this compound binding and inhibition across various protein families, primarily P2X receptors and protein kinases.

Table 1: Antagonist Potency (IC50) of this compound at P2X Receptors

| P2X Receptor Subtype | Species | IC50 (nM) | Reference(s) |

| P2X1 | Rat | ~2 | [11] |

| P2X2/3 (heteromer) | Rat, Human | 3 - 6 | [8] |

| P2X3 | - | - | - |

| P2X1, P2X3, P2X2/3 | - | 6, 0.9, 7 (respectively) | [5] |

Table 2: Dissociation Constants (Kd) of this compound for Various Proteins

| Protein | Organism | Kd (µM) | Reference(s) |

| CheA (Histidine Kinase) | Escherichia coli | < 0.01 | [1] |

| Selenophosphate Synthetase | Bacterial | - | [1] |

| TrwB (ATPase) | Bacterial | - | [1] |

| Ca2+-ATPase | - | 0.1 - 0.2 | [6] |

| CheA | - | Micromolar range | [12] |

Table 3: Inhibitor Dissociation Constants (Ki) of this compound

| Protein | Ki | Reference(s) |

| CheA Autophosphorylation | < 1 µM | [12] |

Table 4: Kinetic Parameters of this compound Binding to P2X2/3 Receptors

| Parameter | Value | Reference(s) |

| Association Rate Constant (k+1) | ~100 µM⁻¹s⁻¹ | [4] |

| Dissociation Rate Constant (k-1) | ~0.3 s⁻¹ | [4] |

| Dissociation Constant (KD) | ~2 nM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Fluorescence Spectroscopy Binding Assay

This assay quantifies the interaction between a protein and this compound by measuring the change in fluorescence upon binding.

Materials:

-

Spectrofluorometer

-

Quartz cuvette or microplate reader

-

This compound stock solution (e.g., 1 mM in water)

-

Purified protein of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2, pH 7.5)

Cuvette-Based Protocol:

-

To a 1 ml quartz cuvette, add the assay buffer.

-

Add the protein of interest to a final concentration typically in the low micromolar range (e.g., 1-5 µM).

-

Record a baseline fluorescence spectrum (Excitation: ~408 nm, Emission: 500-600 nm).

-

Add a small volume of this compound stock solution to achieve a final concentration in the nanomolar to low micromolar range. The concentration should be carefully chosen to be well below the expected Kd if possible.

-

Incubate for a short period to reach equilibrium.

-

Record the fluorescence emission spectrum. An increase in fluorescence intensity and a blue shift in the emission maximum indicate binding.

-

For determining the dissociation constant (Kd), perform a titration experiment by adding increasing concentrations of the protein to a fixed concentration of this compound, or vice versa. The resulting saturation curve can be fitted to a one-site binding model to calculate Kd.

Microplate-Based Protocol:

-

In a 96-well or 384-well black plate, add the assay buffer to each well.

-

Add the protein of interest to the experimental wells. Include control wells with buffer only.

-

Add this compound to all wells to a final concentration determined from optimization experiments.

-

Incubate the plate, protected from light, for a sufficient time to reach equilibrium.

-

Read the fluorescence intensity using a microplate reader with appropriate excitation and emission filters.

-

Subtract the background fluorescence from the control wells to determine the net fluorescence due to binding.

Competitive Binding Assay

This assay is used to determine the binding affinity of a non-fluorescent ligand (e.g., ATP) by measuring its ability to displace this compound from the protein's binding site.

-

Prepare a solution containing the protein of interest and a fixed concentration of this compound that gives a significant fluorescence signal.

-

Add increasing concentrations of the competitor ligand (e.g., ATP).

-

After incubation to reach a new equilibrium, measure the fluorescence intensity.

-

A decrease in fluorescence indicates the displacement of this compound by the competitor.

-

The data can be used to calculate the inhibitor constant (Ki) of the competitor, which reflects its binding affinity.

Whole-Cell Patch-Clamp Electrophysiology for P2X Receptor Antagonism

This technique is employed to measure the inhibitory effect of this compound on the ion channel activity of P2X receptors.

Cell Preparation:

-

Culture a suitable cell line (e.g., HEK293 cells) stably or transiently expressing the P2X receptor subtype of interest.

-

Plate the cells on glass coverslips for electrophysiological recording.

Solutions:

-

External Solution (in mM): 147 NaCl, 2 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with NaOH).

-

Agonist Solution: Prepare a stock solution of a P2X receptor agonist (e.g., ATP or α,β-methylene ATP) in the external solution.

-

Antagonist Solution: Prepare various concentrations of this compound in the external solution containing the agonist.

Protocol:

-

Establish a whole-cell patch-clamp configuration on a cell expressing the P2X receptor.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply the agonist solution to the cell using a rapid perfusion system to evoke an inward current, characteristic of P2X receptor activation.

-

After a stable baseline current is established, co-apply the agonist solution containing a specific concentration of this compound.

-

Observe the reduction in the agonist-evoked current in the presence of this compound.

-

To determine the IC50, apply a range of this compound concentrations and plot the percentage of inhibition against the antagonist concentration.

ATPase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of ATPases.

Principle:

ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The inhibition by this compound is quantified by the reduction in Pi release.

Protocol:

-

Prepare a reaction mixture containing the purified ATPase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

-

Add varying concentrations of this compound to the reaction mixtures and pre-incubate for a defined period.

-

Initiate the reaction by adding a known concentration of ATP.

-

Incubate the reaction at the optimal temperature for the ATPase.

-

Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid).

-

Quantify the amount of released Pi using a colorimetric method, such as the malachite green assay.

-

The rate of Pi release in the presence of this compound is compared to the control (no inhibitor) to determine the percentage of inhibition and subsequently the IC50 value.

Mandatory Visualizations

Caption: Workflow of a this compound fluorescence binding assay.

Caption: Signaling pathway of P2X receptor antagonism by this compound.

Caption: Principle of FRET using this compound as an acceptor molecule.

Conclusion

This compound has proven to be a remarkably versatile and powerful tool in the fields of biochemistry, pharmacology, and drug discovery. Its unique fluorescent properties provide a sensitive and reliable method for studying ATP-protein interactions, enabling the determination of binding affinities and the screening of potential inhibitors. As a potent antagonist of P2X receptors, this compound continues to be instrumental in elucidating the physiological and pathophysiological roles of purinergic signaling. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate the effective use of this compound in research and development, ultimately contributing to a deeper understanding of ATP-mediated processes and the discovery of new therapeutic agents.

References

- 1. A review of this compound in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of antagonist actions at rat P2X2/3 heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trinitrophenyl derivatives bind differently from parent adenine nucleotides to Ca2+-ATPase in the absence of Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ir.soken.ac.jp [ir.soken.ac.jp]

- 8. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 10. people.bu.edu [people.bu.edu]

- 11. 2′,3′-O-(2,4,6- trinitrophenyl) adenosine 5′-triphosphate (this compound)–a nanomolar affinity antagonist at rat mesenteric artery P2X receptor ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound and TNP-ADP as probes of the nucleotide binding site of CheA, the histidine protein kinase in the chemotaxis signal transduction pathway of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of TNP-ATP: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic properties of 2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP), a fluorescent analog of ATP. It is intended for researchers, scientists, and drug development professionals who utilize this probe to investigate the structure, function, and inhibition of ATP-binding proteins. This document details the core spectroscopic characteristics, provides experimental protocols for its application, and visualizes relevant biological pathways.

Core Spectroscopic Properties of this compound

This compound is a valuable tool in molecular biology and drug discovery due to its environmentally sensitive fluorescence. Its spectroscopic characteristics change significantly upon binding to proteins, providing a robust signal for studying these interactions. The fluorescence of this compound is weak in aqueous solutions but experiences a significant enhancement in non-polar environments, such as the hydrophobic ATP-binding pocket of a protein.[1][2] This property is central to its application as a probe for protein-ATP interactions.

Absorbance and Molar Extinction Coefficient

This compound exhibits three characteristic absorption maxima. The peak at 259 nm is attributed to the adenine ring of ATP, while the peaks at 408 nm and 470 nm are characteristic of the trinitrophenyl (TNP) moiety.[3] The absorbance of the TNP group is pH-dependent.[4]

| Property | Wavelength (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Conditions |

| Absorbance Maxima (λ_max_) | 259 | 25,000 | Tris-HCl, pH 7.5 |

| 408 | 26,400 | Tris-HCl, pH 7.5 | |

| 470 | 18,500 | Tris-HCl, pH 7.5 |

Fluorescence Emission and Excitation

In an aqueous solution at neutral pH, this compound has a fluorescence emission maximum at approximately 561 nm when excited at 408 nm.[2][4] Upon binding to a protein, the fluorescence intensity typically increases 3- to 5-fold, and the emission maximum undergoes a blue shift to shorter wavelengths, often around 540-550 nm.[5][6] This blue shift is indicative of the TNP moiety entering a more hydrophobic environment within the protein's ATP-binding site.[1]

| Property | Wavelength (nm) | Conditions |

| Excitation Maxima (λ_exc_) | 408 / 470 | Aqueous Buffer |

| Emission Maximum (λ_em_) - Free | ~561 | Aqueous Buffer, pH 7.2 |

| Emission Maximum (λ_em_) - Bound | ~540 - 550 | Bound to a protein (e.g., kinase, ATPase) |

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield and lifetime of this compound are highly sensitive to its environment. While specific values can vary depending on the protein and buffer conditions, a general trend is observed: both the quantum yield and fluorescence lifetime increase upon binding to a protein. Time-resolved fluorescence spectroscopy has shown that the increase in fluorescence intensity upon binding to a protein is primarily due to an increase in the fractional fluorescence intensity of the bound this compound rather than a change in its fluorescence lifetime.[7] However, changes in solvent viscosity can directly impact the fluorescence lifetime and quantum yield.[7]

| Property | Free in Aqueous Solution | Bound to Protein (General Trend) |

| Fluorescence Quantum Yield | Low | Increased |

| Fluorescence Lifetime | Short | Increased |

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing the spectroscopic properties of this compound.

Fluorescence Titration for Determining Binding Affinity

This protocol is used to determine the dissociation constant (Kd) of this compound for a target protein.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.2)

-

This compound stock solution (e.g., 1 mM in water)

-

Fluorometer with excitation and emission monochromators

-

Cuvette or microplate suitable for fluorescence measurements

Procedure:

-

Instrument Setup: Set the fluorometer to excite at 410 nm and record the emission spectrum from 500 nm to 600 nm, or monitor the emission at a fixed wavelength (e.g., 540 nm).[8]

-

Sample Preparation: Prepare a solution of the protein of interest in the cuvette or microplate well at a fixed concentration (typically in the low micromolar range).

-

Initial Measurement: Record the background fluorescence of the protein solution.

-

Titration: Make sequential additions of small aliquots of the this compound stock solution to the protein solution. After each addition, gently mix and allow the system to equilibrate (typically a few minutes).

-

Fluorescence Measurement: Record the fluorescence intensity after each addition of this compound.

-

Data Analysis: Correct the fluorescence intensity for dilution and subtract the background fluorescence of this compound in buffer alone at each concentration. Plot the change in fluorescence intensity as a function of the this compound concentration. Fit the resulting binding isotherm to a suitable binding equation (e.g., a one-site binding model) to determine the Kd.

Fluorescence titration workflow for determining the dissociation constant (Kd).

Competition Assay for Determining the Affinity of Non-Fluorescent Ligands

This protocol determines the dissociation constant (Ki) of a non-fluorescent ligand (e.g., ATP) by measuring its ability to displace this compound from the target protein.

Materials:

-

Same as for fluorescence titration, plus the non-fluorescent competitor ligand.

Procedure:

-

Complex Formation: Prepare a solution containing the target protein and a concentration of this compound that gives a significant fluorescence signal (typically at or near the Kd).

-

Titration with Competitor: Make sequential additions of the non-fluorescent competitor ligand to the pre-formed protein-TNP-ATP complex.

-

Fluorescence Measurement: After each addition and equilibration, record the decrease in fluorescence intensity as this compound is displaced from the protein.

-

Data Analysis: Plot the fluorescence intensity as a function of the competitor concentration. Fit the data to a competitive binding equation to determine the Ki of the competitor.

Stopped-Flow Kinetics for Measuring Binding and Dissociation Rates

Stopped-flow spectroscopy is used to measure the kinetics of this compound binding to and dissociation from a protein on a millisecond timescale.

Materials:

-

Purified protein and this compound solutions in appropriate buffers.

-

Stopped-flow instrument equipped with a fluorescence detector.

Procedure for Association Rate (k_on_):

-

Instrument Setup: Set the excitation wavelength to 410 nm and use a cutoff filter (e.g., >500 nm) for emission.

-

Loading Syringes: Load one syringe with the protein solution and the other with the this compound solution.

-

Rapid Mixing: Rapidly mix the two solutions and monitor the increase in fluorescence intensity over time as the complex forms.

-

Data Analysis: Fit the resulting kinetic trace to an appropriate exponential function to determine the observed rate constant (k_obs_). Repeat the experiment at various this compound concentrations and plot k_obs_ versus [this compound]. The slope of this plot gives the association rate constant (k_on_).

Procedure for Dissociation Rate (k_off_):

-

Pre-form Complex: Pre-incubate the protein with this compound to form the fluorescent complex.

-

Loading Syringes: Load one syringe with the pre-formed complex and the other with a high concentration of a non-fluorescent competitor (e.g., ATP).

-

Rapid Mixing: Rapidly mix the two solutions and monitor the decrease in fluorescence intensity over time as this compound dissociates.

-

Data Analysis: Fit the kinetic trace to a single exponential decay function to determine the dissociation rate constant (k_off_).

Stopped-flow kinetics workflow for determining on and off rates.

Fluorescence Polarization Assay

Fluorescence polarization (FP) measures changes in the rotational mobility of a fluorescent molecule upon binding to a larger partner.

Materials:

-

This compound.

-

Purified protein of interest.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Instrument Setup: Set the excitation and emission wavelengths for this compound (e.g., 410 nm and 540 nm).

-

Titration: In a microplate, perform a serial dilution of the protein. Add a fixed, low concentration of this compound to each well.

-

Incubation: Incubate the plate to allow binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well.

-

Data Analysis: Plot the change in polarization as a function of protein concentration. Fit the data to a binding equation to determine the Kd.

Visualization of Signaling Pathways

This compound is a valuable tool for dissecting signaling pathways involving ATP-dependent proteins. The following diagrams illustrate how this compound can be used to probe key signaling events.

P2X7 Receptor Signaling

This compound acts as an antagonist of P2X receptors, allowing for the study of their role in ATP-gated ion channel signaling.

This compound as an antagonist of the P2X7 receptor signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

This compound can be used as a fluorescent probe to study the ATP-binding and kinase activity of EGFR and downstream kinases in the MAP kinase cascade.[9]

Probing the EGFR-MAPK signaling cascade with this compound.

Conclusion

This compound remains an indispensable tool for researchers studying ATP-binding proteins. Its environmentally sensitive fluorescence provides a versatile platform for a range of biophysical assays, from determining binding affinities to elucidating complex kinetic mechanisms. The detailed protocols and pathway visualizations provided in this guide serve as a comprehensive resource for the effective application of this compound in research and drug development.

Disclaimer: The specific experimental conditions, including buffer composition and protein concentrations, may need to be optimized for each specific protein-ligand system.

References

- 1. Fluorescence properties of 2' (or 3')-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate and its use in the study of binding to heavy meromyosin ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorbance and fluorescence properties of 2'(3')-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate bound to coupled and uncoupled Ca2+-ATPase of skeletal muscle sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleotide binding by the epidermal growth factor receptor protein-tyrosine kinase. Trinitrophenyl-ATP as a spectroscopic probe - PubMed [pubmed.ncbi.nlm.nih.gov]

TNP-ATP for Identifying Novel ATP-Binding Proteins: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of ATP-Binding Proteins and the Utility of TNP-ATP

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes. The proteins that bind ATP are central players in virtually all biological pathways, including signal transduction, DNA replication and repair, metabolism, and muscle contraction.[1] This diverse group of proteins, collectively known as the ATP-binding proteome or "ATPome," represents a rich source of therapeutic targets for a multitude of diseases, including cancer and neurodegenerative disorders.[2]

The identification and characterization of novel ATP-binding proteins are therefore crucial for advancing our understanding of cellular biology and for the development of new therapeutic strategies. 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (this compound) has emerged as a powerful tool in this endeavor.[3] this compound is a fluorescent analog of ATP where the trinitrophenyl (TNP) group is attached to the ribose moiety of ATP.[4] This modification endows this compound with unique fluorescent properties that make it an excellent probe for studying protein-ATP interactions.[3]

In its unbound state in an aqueous solution, this compound exhibits weak fluorescence.[3] However, upon binding to the ATP-binding pocket of a protein, it experiences a significant enhancement in fluorescence intensity and a blue shift in its emission maximum.[3][5] This change in fluorescence provides a direct and sensitive method for detecting and quantifying protein-ATP binding events.[5] this compound has been extensively used to determine the binding affinities (Kd) of ATP and its analogs to known proteins, to screen for inhibitors of ATP-binding proteins, and more recently, as a probe in chemical proteomics workflows to identify novel ATP-binding proteins on a proteome-wide scale.[2][4][6]

This technical guide provides a comprehensive overview of the principles and methodologies for using this compound to identify and characterize novel ATP-binding proteins. It includes detailed experimental protocols, a compilation of quantitative data, and visualizations of key workflows and signaling pathways.

Properties of this compound

This compound is a valuable tool for studying ATP-binding proteins due to its distinct chemical and fluorescent properties.

Chemical Structure: this compound is an analog of ATP where a 2,4,6-trinitrophenyl group is attached to the 2' or 3' hydroxyl group of the ribose sugar.[4]

Fluorescent Properties:

-

Excitation and Emission: this compound is typically excited at a wavelength of around 408-410 nm and exhibits an emission maximum at approximately 561 nm in aqueous solutions.[4][5]

-

Fluorescence Enhancement and Blue Shift: The most critical property of this compound for its use as a probe is the significant increase in its fluorescence quantum yield and the shift of its emission maximum to a shorter wavelength (blue shift) upon binding to the hydrophobic environment of an ATP-binding pocket.[3][5] This phenomenon is the basis for most this compound-based assays.

-

Environmental Sensitivity: The fluorescence of this compound is sensitive to the polarity of its environment. In non-polar solvents, its fluorescence is enhanced, mimicking the effect of binding to a protein's active site.[4] It is also sensitive to pH, with changes in protonation state affecting its absorption and fluorescence spectra.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound, from initial binding characterization to proteome-wide identification of novel ATP-binding proteins.

This compound Binding Assay (Fluorescence Spectroscopy)

This protocol is used to characterize the binding of this compound to a purified protein and to determine its dissociation constant (Kd).

Materials:

-

Purified protein of interest

-

This compound stock solution (e.g., 1 mM in buffer)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

-

Fluorometer with excitation and emission monochromators

-

Cuvettes or microplates suitable for fluorescence measurements

Procedure (Cuvette-based):

-

Instrument Setup: Set the fluorometer's excitation wavelength to 410 nm and the emission wavelength to scan from 500 nm to 600 nm.

-

Blank Measurement: Add assay buffer to a cuvette and record the background fluorescence.

-

This compound Fluorescence: Add a known concentration of this compound (e.g., 1 µM) to the cuvette and record the fluorescence spectrum. The emission maximum should be around 561 nm.

-

Titration with Protein: To a fresh cuvette containing a fixed concentration of this compound (e.g., 1 µM) in assay buffer, add increasing concentrations of the purified protein of interest.

-

Fluorescence Measurement: After each addition of protein, gently mix and allow the binding to reach equilibrium (usually a few minutes). Record the fluorescence emission spectrum.

-

Data Analysis:

-

Observe the increase in fluorescence intensity and the blue shift in the emission maximum as the protein concentration increases.

-

Plot the change in fluorescence intensity (ΔF) against the protein concentration.

-

Fit the resulting saturation binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Procedure (Microplate-based for Higher Throughput):

-

Plate Preparation: In a multi-well microplate, add a fixed concentration of this compound to each well containing assay buffer.

-

Protein Titration: Add a serial dilution of the purified protein to the wells. Include control wells with no protein.

-

Incubation: Incubate the plate at room temperature for a short period to allow for binding equilibrium.

-

Fluorescence Reading: Read the fluorescence intensity in each well using a microplate reader with appropriate filters or monochromators (Excitation: ~410 nm, Emission: ~540 nm).

-

Data Analysis: Similar to the cuvette-based method, plot the fluorescence intensity against protein concentration and fit the data to determine the Kd.

Competition Binding Assay

This assay is used to determine the binding affinity of a non-fluorescent ligand (e.g., ATP or a small molecule inhibitor) by measuring its ability to displace this compound from a protein.

Materials:

-

Purified protein of interest

-

This compound stock solution

-

Non-fluorescent competitor (e.g., ATP, ADP, or a test compound)

-

Assay buffer

-

Fluorometer or microplate reader

Procedure:

-

Complex Formation: Prepare a solution containing the purified protein and this compound at concentrations that result in a significant fluorescence signal (typically protein concentration at or above the Kd of this compound).

-

Competitor Titration: To this solution, add increasing concentrations of the non-fluorescent competitor.

-

Fluorescence Measurement: After each addition of the competitor, allow the system to reach equilibrium and measure the fluorescence intensity.

-

Data Analysis:

-

Observe the decrease in fluorescence as the competitor displaces this compound from the protein's binding site.

-

Plot the fluorescence intensity against the logarithm of the competitor concentration.

-

Fit the resulting sigmoidal curve to a competition binding equation to determine the IC50 (the concentration of competitor that displaces 50% of the bound this compound).

-

The inhibition constant (Ki) for the competitor can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Affinity Purification of this compound-Binding Proteins for Mass Spectrometry

This protocol describes a workflow for the enrichment of proteins that bind to this compound from a complex biological sample (e.g., cell lysate) for subsequent identification by mass spectrometry. This method often utilizes a "pull-down" approach. While this compound itself doesn't have a built-in affinity tag, this workflow can be adapted by using a biotinylated or otherwise tagged ATP analog, or by using photo-crosslinking to covalently link this compound to its binding partners. For the purpose of this guide, we will describe a general workflow that can be adapted for a photo-crosslinkable version of this compound or a similar tagged ATP analog.

Materials:

-

Cells or tissue of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Photo-activatable and/or biotinylated ATP analog (e.g., a derivative of this compound)

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

UV cross-linking device (if using a photo-activatable probe)

-

Mass spectrometer (e.g., LC-MS/MS system)

Procedure:

-

Cell Lysis: Harvest cells and prepare a clarified cell lysate by sonication or douncing, followed by centrifugation.

-

Probe Incubation: Incubate the cell lysate with the photo-activatable/biotinylated ATP analog for a specific time to allow for binding.

-

UV Cross-linking (for photo-activatable probes): Expose the lysate-probe mixture to UV light to covalently link the probe to its binding proteins.

-

Affinity Capture: Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

-

Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads using an appropriate elution buffer.

-

Sample Preparation for Mass Spectrometry:

-

Run the eluted proteins on an SDS-PAGE gel and perform an in-gel digest with trypsin.

-

Alternatively, perform an on-bead digest with trypsin.

-

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the mass spectra.

-

Perform quantitative analysis (e.g., label-free quantification or SILAC) to identify proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., a competition experiment with excess ATP or a no-probe control).

-

Data Presentation: Quantitative Analysis of this compound Interactions

The following tables summarize quantitative data for this compound binding to various proteins, providing a valuable resource for comparing binding affinities and for the design of new experiments.

Table 1: Dissociation Constants (Kd) of this compound for Various Proteins

| Protein | Organism | Kd of this compound (µM) | Kd of ATP (µM) | Reference |

| CheA | Escherichia coli | 1.6 | ~1000 | [4] |

| Selenophosphate Synthetase (SPS) | Escherichia coli | 0.033 | >3.3 | [4] |

| TrwB | Escherichia coli | 0.08 | 170 | [4] |

| PhoQ catalytic domain (PhoQcat) | Salmonella enterica | 294 | 412 | [6] |

| CASK (CaM-kinase domain) | Homo sapiens | ~1 | - | [5] |

| Myosin | Rabbit | 0.1-1 | 1-10 | [3] |

Table 2: Novel ATP-Binding Proteins Identified Using Chemical Proteomics with ATP Analogs

| Protein Identified | Cellular Function | Disease Relevance | Reference |

| Ribosomal Proteins (various) | Protein synthesis | Cancer | [2] |

| Epidermal growth factor receptor (EGFR) | Signal transduction, cell proliferation | Cancer | [2] |

| Serine/threonine-protein kinase PRP4 homologue | Pre-mRNA splicing | - | [2] |

| Cyclin-dependent kinase 12 (CDK12) | Transcription regulation | Cancer | [2] |

| Eukaryotic elongation factor 2 kinase (eEF2K) | Protein synthesis | Cancer | [2] |

| Isocitrate lyase (Icl) | Glyoxylate cycle | Tuberculosis | [7] |

| Malate dehydrogenase (Mdh) | Citric acid cycle | Tuberculosis | [7] |

| UmaA | Lipid biosynthesis | Tuberculosis | [7] |

| DesA1/DesA2 | Lipid biosynthesis | Tuberculosis | [7] |

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the identification and characterization of ATP-binding proteins.

Experimental Workflow for Identifying Novel ATP-Binding Proteins

Caption: Workflow for identifying novel ATP-binding proteins using an ATP analog probe.

Mechanism of this compound Fluorescence Enhancement

Caption: Mechanism of this compound fluorescence enhancement upon binding to a protein.

General Kinase Signaling Pathway

Caption: A generalized kinase signaling cascade, a common pathway involving ATP-binding proteins.

Conclusion and Future Directions

This compound and other ATP analogs have proven to be indispensable tools for the study of ATP-binding proteins. The fluorescence-based assays provide a straightforward and sensitive method for characterizing protein-ATP interactions and for high-throughput screening of inhibitors. Furthermore, the integration of ATP analog probes with chemical proteomics workflows has opened up new avenues for the discovery of novel ATP-binding proteins on a global scale.

The identification of novel ATP-binding proteins through these methods provides a wealth of new targets for drug discovery. The subsequent functional characterization of these proteins will undoubtedly lead to a deeper understanding of fundamental biological processes and the molecular basis of disease. Future developments in this field may include the design of new and improved ATP-based probes with enhanced photo-crosslinking efficiency and cell permeability, as well as the application of these techniques to more complex biological systems, such as tissues and whole organisms. The continued exploration of the ATPome using these powerful chemical biology tools holds great promise for advancing both basic science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Proteome-wide discovery of unknown ATP-binding proteins and kinase inhibitor target proteins using an ATP probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A review of this compound in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A High-Throughput this compound Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Chemical Proteomics Approach to Profiling the ATP-binding Proteome of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TNP-ATP in Enzymology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an invaluable tool in the field of enzymology. Its utility stems from a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum upon binding to the ATP-binding sites of proteins. This property allows for the sensitive and continuous monitoring of protein-nucleotide interactions. This guide provides a comprehensive overview of the core principles of this compound, its practical applications, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug discovery.

Introduction to this compound

This compound is a derivative of ATP where the 2,4,6-trinitrophenyl (TNP) group is attached to the ribose moiety.[1] This modification renders the molecule fluorescent, with excitation maxima at approximately 408 nm and 470 nm, and an emission maximum around 561 nm in aqueous solutions.[1][2] The fluorescence of this compound in an aqueous environment is relatively weak. However, upon binding to the hydrophobic environment of an ATP-binding pocket within a protein, its fluorescence intensity increases dramatically, often by a factor of 3 to 5, and the emission peak shifts to a shorter wavelength (blue shift).[2][3] This environmentally sensitive fluorescence is the cornerstone of its application in enzymology.

First introduced in 1973 by Hiratsuka and Uchida, this compound was initially synthesized to investigate the ATP binding site of myosin ATPase.[1] Since then, its use has expanded to a wide range of ATP- and nucleotide-binding proteins, including protein kinases, ATPases, and other nucleotide-binding proteins.[1][2] It serves as a powerful probe to determine binding affinities, study enzyme kinetics, and screen for inhibitors of ATP-binding proteins.[3][4]

Core Principles and Chemical Properties

The TNP moiety is the fluorescent reporter group in this compound. In an aqueous solution, the fluorescence of the TNP group is quenched by the polar environment. When this compound binds to the typically more hydrophobic ATP-binding site of an enzyme, it is shielded from the solvent, leading to a significant enhancement of its fluorescence.[2]

Synthesis

The synthesis of this compound is a relatively straightforward one-step process involving the trinitrophenylation of the ribose moiety of ATP using 2,4,6-trinitrobenzene-1-sulfonate (TNBS).[1]

Spectral Properties

The spectral properties of this compound are highly sensitive to its local environment, such as solvent polarity and pH.[2][5] This sensitivity is crucial for its use as a probe for nucleotide binding.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₇N₈O₁₉P₃ | [6] |

| Molecular Weight | 718.27 g/mol | [6] |

| Excitation Maxima (λex) | 408 nm, 470 nm | [1][2] |

| Emission Maximum (λem) | ~561 nm (in water), blue-shifted upon binding | [2][7] |

| Molar Extinction Coefficient (ε) | 26,400 M⁻¹cm⁻¹ at 408 nm (pH 7.5) | [8] |

| 18,500 M⁻¹cm⁻¹ at 470 nm (pH 7.5) | [8] |

Table 1: Physicochemical and Spectral Properties of this compound. This table provides a summary of the fundamental physical and spectroscopic characteristics of this compound.

| Enzyme/Protein | Dissociation Constant (Kd) | Conditions | Reference(s) |

| CheA (Histidine Kinase) | ~1.9 µM | [4] | |

| EnvZ (Histidine Kinase) | ~0.5 µM | [4] | |

| PhoQcat (Histidine Kinase) | ~294 µM | [4] | |

| Ca²⁺-ATPase | 0.1 - 0.2 µM | In the absence of Ca²⁺ | [9] |

| CASK (CaMK) | ~1 µM | In the presence of EDTA | [10] |

| Myosin | Micromolar range | [1] |

Table 2: Reported Dissociation Constants (Kd) of this compound for Various Enzymes. This table presents a selection of experimentally determined dissociation constants, highlighting the range of binding affinities observed for this compound with different protein targets. It is important to note that the binding affinity of this compound can be significantly higher than that of ATP for some proteins.[4][9]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Determination of Binding Affinity by Fluorescence Titration

This protocol describes how to measure the dissociation constant (Kd) of this compound for a target protein.

-

Materials:

-

This compound stock solution (e.g., 1 mM in a suitable buffer like Tris-HCl).

-

Purified protein of interest at a known concentration.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.5).

-

Spectrofluorometer.

-

-

Procedure:

-

Set the spectrofluorometer to the excitation wavelength of 410 nm and the emission wavelength of 540 nm (or scan the emission from 500 to 600 nm to determine the peak wavelength of the protein-bound form).[3]

-

To a cuvette, add the assay buffer and a fixed concentration of the protein of interest (typically in the low micromolar range).

-

Make a baseline measurement of the protein's intrinsic fluorescence.

-

Add small aliquots of the this compound stock solution to the cuvette, mixing thoroughly after each addition.

-

Record the fluorescence intensity after each addition until the fluorescence signal saturates, indicating that all protein binding sites are occupied.

-

Correct the fluorescence readings for dilution and any inner filter effects if necessary.

-

Plot the change in fluorescence intensity as a function of the this compound concentration.

-

Fit the resulting saturation binding curve to a suitable binding isotherm (e.g., a one-site binding model) to determine the Kd.

-

Competitive Binding Assay for Inhibitor Screening

This protocol outlines a method to determine the inhibitory constant (Ki) of a compound that competes with this compound for binding to the enzyme.

-

Materials:

-

Same as in 4.1.

-

A stock solution of the inhibitor at a known concentration.

-

-

Procedure:

-

In a cuvette, create a complex of the protein and this compound at concentrations that give a significant fluorescence signal (e.g., protein concentration close to the Kd and this compound concentration also around the Kd).

-

Record the initial fluorescence of the protein-TNP-ATP complex.

-

Add increasing concentrations of the inhibitor to the cuvette.

-

Record the decrease in fluorescence intensity as the inhibitor displaces this compound from the binding site.

-

Plot the fluorescence intensity as a function of the inhibitor concentration.

-

The data can be analyzed using the Cheng-Prusoff equation to determine the Ki of the inhibitor.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in enzymology.

Caption: Kinase signaling pathway investigation using this compound.

Caption: Workflow for a this compound-based enzyme inhibition assay.

Applications in Drug Discovery

This compound has proven to be a valuable tool in the drug discovery process, particularly for the identification and characterization of inhibitors of ATP-binding enzymes like kinases. The ease and high-throughput nature of fluorescence-based assays make this compound suitable for screening large compound libraries.[4] The ability to perform competition assays allows for the determination of the binding affinity of non-fluorescent inhibitors.

Limitations and Considerations

While this compound is a powerful tool, it is essential to be aware of its limitations:

-

Altered Binding Affinity: The TNP moiety can sometimes interact with the protein, leading to a significantly higher binding affinity for this compound compared to ATP.[4][9] This can complicate the direct interpretation of kinetic parameters.

-

Not a Substrate for All Enzymes: While this compound can bind to the active site, it is not always a substrate for the enzyme's catalytic activity.[11]

-

Environmental Sensitivity: The fluorescence of this compound is sensitive to pH and ionic strength, which must be carefully controlled in experiments.[5]

Conclusion

This compound is a versatile and sensitive fluorescent probe that has significantly advanced our ability to study the interactions between proteins and ATP. Its utility in determining binding affinities, characterizing enzyme kinetics, and screening for inhibitors makes it an indispensable tool in modern enzymology and drug discovery. By understanding its principles, adhering to rigorous experimental protocols, and being mindful of its limitations, researchers can effectively leverage this compound to gain critical insights into the function of ATP-binding proteins.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A review of this compound in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A High-Throughput this compound Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]

- 7. This compound BIOLOG Life Science Institute [biolog.de]

- 8. jenabioscience.com [jenabioscience.com]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound and TNP-ADP as probes of the nucleotide binding site of CheA, the histidine protein kinase in the chemotaxis signal transduction pathway of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, chemical properties, and applications of TNP-ATP, a fluorescent analog of adenosine triphosphate (ATP). It is designed to be a valuable resource for professionals in research and drug development who utilize this probe in their work.

Core Chemical and Physical Properties

This compound is a fluorescent molecule widely used to study ATP-binding proteins.[1][2] It is synthesized by conjugating the 2,4,6-trinitrophenol (TNP) group to the ribose moiety of ATP.[1][2] This modification endows the otherwise non-fluorescent ATP with useful spectroscopic properties while largely preserving its biological activity, allowing it to act as a substitute for ATP in many biological systems.[1][2]

The TNP moiety is a chromophore and fluorophore, with absorption peaks at 408 nm and 470 nm.[1][2] Its fluorescence emission is highly sensitive to the polarity and viscosity of its environment.[1][3] In aqueous solutions, this compound exhibits weak fluorescence. However, upon binding to the typically more hydrophobic environment of a protein's ATP-binding pocket, its fluorescence intensity increases dramatically, often accompanied by a blue shift in the emission maximum.[1][4][5] This property is the basis for its extensive use in studying protein-ATP interactions.[1][2]

Structure and Synthesis

The structure of this compound was confirmed via infrared spectral analysis and NMR.[2] The TNP group is attached to the 2' and 3' hydroxyl groups of the ribose sugar of ATP.[1]

The synthesis of this compound is a relatively straightforward one-step process involving the trinitrophenylation of the ribose moiety of ATP using 2,4,6-trinitrobenzene-1-sulfonate (TNBS).[1] For detailed preparation methods, the work of Hiratsuka and Uchida is a primary reference.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Notes |

| Excitation Wavelengths (λex) | 408 nm and 470 nm | The excitation at 408 nm is commonly used.[1][2] |

| Emission Wavelength (λem) in Water | ~561 nm | This can shift depending on the solvent's viscosity and upon protein binding.[1][2] |

| Emission Wavelength in N,N-dimethylformamide | ~533 nm | Demonstrates the sensitivity to the environment.[1] |

| pKa | 5.1 | Related to the ionization of the chromophoric TNP portion.[1] |

| Isosbestic Point | 339 nm | The wavelength at which the absorbance is independent of pH.[1] |

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in biochemistry, pharmacology, and drug discovery.

Fluorescence Spectroscopy

The primary application of this compound is in fluorescence spectroscopy to study protein-ATP interactions.[1] By monitoring the changes in fluorescence intensity and emission wavelength, researchers can determine:

-

Whether a protein binds to ATP.[1]

-

The number of ATP binding sites.[1]

-

The kinetics of binding (on and off rates).[2]

Enzyme Kinetics and Inhibition Assays

This compound can be used to study the kinetics of ATP-dependent enzymes.[2] It also serves as a valuable tool in high-throughput screening for inhibitors of ATP-binding proteins, such as bacterial histidine kinases.[5][7] In these assays, a decrease in fluorescence indicates the displacement of this compound from the protein's active site by a potential inhibitor.[5]

P2X Receptor Antagonism

This compound is a potent and selective antagonist of P2X receptors, a family of ATP-gated ion channels.[3][8][9][10] It has been instrumental in discriminating between different P2X receptor subtypes.[8] The polar triphosphate moiety of this compound interacts with the orthosteric site, while the TNP-moiety embeds itself in a hydrophobic pocket, restricting the conformational changes required for channel activation.[10][11]

The table below summarizes the inhibitory constants of this compound for various P2X receptors.

| Receptor Subtype | IC50 / Ki | Species | Notes |

| P2X2/3 | 3 - 6 nM (IC50) | Rat, Human | Competitive antagonist.[8] |

| P2X1 and P2X3 | ~2 nM (IC50) | Rat | For inward currents mediated by these receptors.[9] |

| P2X Receptors (general) | Potent Antagonist | Multiple | Used to differentiate subtypes.[8] |

Förster Resonance Energy Transfer (FRET)